

# Application Notes and Protocols for TYRA-300 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

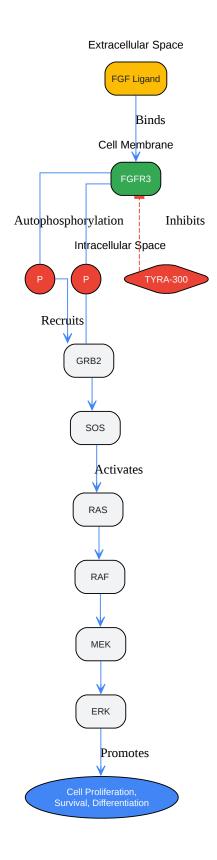
TYRA-300 is an orally available, potent, and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] Alterations in the FGFR3 gene, such as mutations and fusions, are oncogenic drivers in various cancers, including urothelial carcinoma.[4][5] Additionally, activating mutations in FGFR3 are the cause of skeletal dysplasias like achondroplasia and hypochondroplasia.[4][5][6] TYRA-300 was designed to selectively target FGFR3, including its resistance mutations, while sparing other FGFR isoforms (FGFR1, 2, and 4) to minimize off-target toxicities.[4][5][7] These application notes provide detailed protocols for evaluating the in vitro efficacy of TYRA-300 in relevant cell culture models.

## **Mechanism of Action**

**TYRA-300** is a reversible and selective inhibitor of FGFR3.[1] It functions by competing with ATP for binding to the kinase domain of FGFR3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] The primary downstream pathway affected is the RAS-MAPK signaling cascade, including ERK1/2, which is crucial for cell proliferation and survival.[6] By blocking this pathway, **TYRA-300** can inhibit the growth of cancer cells and normalize chondrocyte activity in skeletal dysplasias.[6]

# **Signaling Pathway Diagram**





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Caption: FGFR3 signaling pathway and the inhibitory action of TYRA-300.



# **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo potency of **TYRA-300** from preclinical studies.

Table 1: In Vitro Cellular Potency of TYRA-300

Cell Line	Genetic Alteration	Assay Type	IC50 (nM)	Reference
Ba/F3	FGFR3 Fusion	Cell Viability	11	[1]
Ba/F3	FGFR1	Cell Viability	>1000	[8]
Ba/F3	FGFR2	Cell Viability	>1000	[8]
Ba/F3	FGFR4	Cell Viability	>1000	[8]

Table 2: In Vivo Efficacy of TYRA-300 in Mouse Models

Mouse Model	Treatment Dose	Duration	Key Findings	Reference
Fgfr3Y367C/+ (Achondroplasia)	1.2 mg/kg/day	15 days	Increased body length by 17.6%; Increased femur length by 24.4%	[7]
Fgfr3N534K/+ (Hypochondropla sia)	1.8 mg/kg/day	21 days	Increased femur length by 3.70%; Increased tibia length by 3.75%	[2][9]
UM-UC-14 Xenograft (FGFR3S249C)	18 mg/kg once daily	21 days	96% tumor growth inhibition	[10]

# **Experimental Protocols**



## **Cell Viability Assay**

This protocol describes a method to determine the effect of **TYRA-300** on the viability of cancer cell lines with FGFR3 alterations using a colorimetric assay such as MTT or WST-1.

#### Materials:

- FGFR3-altered human cancer cell lines (e.g., RT-112, UM-UC-14)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- TYRA-300 (stock solution in DMSO)
- 96-well cell culture plates
- MTT or WST-1 reagent
- Solubilization solution (for MTT assay)
- Plate reader

#### Protocol:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
  - $\circ\,$  Prepare serial dilutions of **TYRA-300** in complete medium. A suggested concentration range is 0.1 nM to 10  $\mu\text{M}.$
  - Include a vehicle control (DMSO) at the same final concentration as the highest TYRA-300 dose.



- $\circ$  Remove the medium from the wells and add 100  $\mu L$  of the diluted **TYRA-300** or vehicle control.
- Incubate for 48-72 hours at 37°C, 5% CO2.
- Viability Assessment (WST-1 example):
  - Add 10 μL of WST-1 reagent to each well.
  - Incubate for 1-4 hours at 37°C, 5% CO2.
  - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (medium only) from all readings.
  - Normalize the data to the vehicle control (set as 100% viability).
  - Plot the percentage of cell viability against the log concentration of TYRA-300.
  - Calculate the IC50 value using non-linear regression analysis.

## Western Blot Analysis of FGFR3 Pathway Inhibition

This protocol details the procedure for assessing the inhibitory effect of **TYRA-300** on FGFR3 and downstream ERK phosphorylation.

#### Materials:

- FGFR3-altered human cancer cell lines
- Complete cell culture medium
- TYRA-300 (stock solution in DMSO)
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors



- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-Actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

#### Protocol:

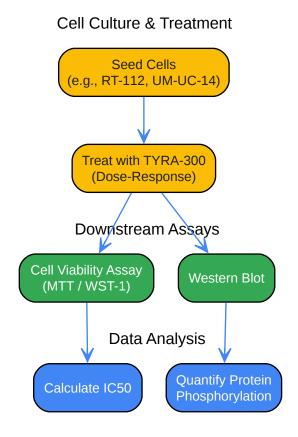
- Cell Culture and Treatment:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - $\circ$  Treat cells with various concentrations of **TYRA-300** (e.g., 10 nM, 100 nM, 1  $\mu$ M) for 2-4 hours. Include a vehicle control.
- Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Lyse cells with 100-200 μL of ice-cold RIPA buffer.
  - Scrape the cells and transfer the lysate to a microfuge tube.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.



- Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein concentrations and prepare samples with Laemmli buffer.
  - Load 20-30 μg of protein per lane onto an SDS-PAGE gel.
  - Run the gel and transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane again and apply ECL reagent.
  - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
  - Quantify band intensities using densitometry software.
  - Normalize the phosphorylated protein levels to the total protein levels.

# **Experimental Workflow Diagram**





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